N-(2-(3-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide
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Description
Scientific Research Applications
- The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal species .
- Notably, compounds d1, d2, and d3 exhibited promising antimicrobial activity. Thiazole derivatives, like the one , have been reported to block bacterial lipid biosynthesis and display activity against various bacterial strains .
- In the case of this compound, compounds d6 and d7 demonstrated the most potent anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) in vitro .
- The heterocyclic thiazole nucleus, which is part of this compound, has been associated with antitumor properties .
- These findings suggest that these compounds could serve as lead candidates for rational drug design .
- While not directly related to the compound’s pharmacological applications, a newly synthesized pyrazoline derivative (similar to the compound ) was investigated for neurotoxic effects on AchE activity and MDA levels in the brain .
Antimicrobial Activity
Anticancer Potential
Rational Drug Design
Neurotoxic Potential: (Additional Research):
Antioxidant and Toxicity Assays: (Additional Research):
properties
IUPAC Name |
N-[2-[3-[2-(4-bromoanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrF2N3O2S/c26-16-8-10-17(11-9-16)30-23(32)15-34-22-14-31(21-7-2-1-4-18(21)22)13-12-29-25(33)24-19(27)5-3-6-20(24)28/h1-11,14H,12-13,15H2,(H,29,33)(H,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPSMZJLZKMGHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=CC=C3F)F)SCC(=O)NC4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrF2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide |
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